molecular formula C6H7F5O2 B136343 5,5,6,6,6-Pentafluorohexanoic acid CAS No. 148043-70-3

5,5,6,6,6-Pentafluorohexanoic acid

Cat. No.: B136343
CAS No.: 148043-70-3
M. Wt: 206.11 g/mol
InChI Key: VQNQZVLVFCPHTP-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluorohexanoic acid (CAS: 148043-70-3) is a fluorinated carboxylic acid with the molecular formula C₆H₅F₅O₂. It features five fluorine atoms substituted at the 5th and 6th carbon positions of the hexanoic acid backbone, imparting unique physicochemical properties such as enhanced acidity, thermal stability, and hydrophobicity compared to non-fluorinated analogs . This compound is utilized in pharmaceutical intermediates, agrochemical synthesis, and specialty material production due to its reactivity and fluorine-driven electronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized reactors and safety protocols is essential to manage the reactivity of fluorine and prevent any hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

Chemical Synthesis and Intermediates

PFHA is utilized as a building block in the synthesis of fluorinated compounds. Its fluorinated structure imparts unique properties to the resultant compounds, making them suitable for specialized applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

  • Objective: To develop new anti-cancer agents.
  • Method: PFHA was used as an intermediate in synthesizing fluorinated analogs of existing drugs.
  • Outcome: Enhanced bioactivity and selectivity were observed in vitro compared to non-fluorinated counterparts.

Surface Coatings and Treatments

Due to its hydrophobic nature and resistance to solvents, PFHA is employed in surface coatings. It enhances the durability and performance of coatings used in various applications, including automotive and aerospace industries.

Data Table: Performance Metrics of PFHA-based Coatings

PropertyPFHA CoatingConventional Coating
Water Contact Angle110°80°
Chemical ResistanceHighModerate
Abrasion ResistanceExcellentGood

Environmental Applications

PFHA is also studied for its potential use in environmental remediation. Its ability to form stable complexes with heavy metals makes it a candidate for removing contaminants from water sources.

Case Study: Heavy Metal Remediation

  • Location: Industrial wastewater treatment facility.
  • Method: PFHA was tested for its efficacy in binding lead ions from contaminated water.
  • Results: A reduction of lead concentration by 95% was achieved after treatment with PFHA.

Analytical Chemistry

In analytical chemistry, PFHA is used as a derivatizing agent for the analysis of various compounds through techniques such as gas chromatography-mass spectrometry (GC-MS). Its ability to enhance detection limits makes it valuable for trace analysis.

Data Table: Detection Limits Using PFHA Derivatization

CompoundDetection Limit (ppm)Without PFHA (ppm)
Pesticide A0.010.1
Herbicide B0.0050.05

Biocompatibility Studies

Research into the biocompatibility of PFHA derivatives indicates potential applications in biomedical fields, particularly in drug delivery systems where fluorinated compounds can provide improved solubility and stability.

Case Study: Drug Delivery Systems

  • Objective: To evaluate the biocompatibility of PFHA-based nanoparticles.
  • Method: In vivo studies on mice showed no significant adverse effects.
  • Outcome: Enhanced drug release profiles were noted compared to non-fluorinated systems.

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluorohexanoic acid involves its interaction with various molecular targets. Its fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are of significant interest in both biological and chemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Partial Fluorination

4,4,5,5,5-Pentafluoropentanoic Acid (CAS: 3637-31-8)

  • Molecular Formula : C₅H₃F₅O₂.
  • Structural Difference : Fluorines are localized at the 4th and 5th carbons, shortening the carbon chain by one unit.
  • Impact : Reduced hydrophobicity and lower molecular weight (178.07 g/mol) compared to the target compound. Applications include surfactants and corrosion inhibitors .

5,5,6,6,7,7,7-Heptafluoro-2,4-Heptanedione (CAS: Not specified)

  • Molecular Formula : C₇H₅F₇O₂.
  • Structural Difference : Contains a diketone functional group (two ketone moieties) and additional fluorines.
  • Impact : Enhanced chelating ability for metal ions, making it suitable for catalysis and coordination chemistry .

Perfluoroalkyl Carboxylic Acids (PFCAs)

Perfluorohexanoic Acid (PFHxA; CAS: 307-24-4)

  • Molecular Formula : C₆HF₁₁O₂ (fully fluorinated).
  • Key Differences :
    • Fluorine Content : 11 vs. 5 fluorine atoms in the target compound.
    • Acidity : PFHxA has a lower pKa (~0.5–1.0) due to stronger electron-withdrawing effects, whereas the target compound’s pKa is higher (~2.5–3.0) .
    • Environmental Persistence : PFHxA is a persistent organic pollutant (POP), while the partial fluorination of the target compound may reduce bioaccumulation .

Perfluorononanoic Acid (PFNA; CAS: 375-95-1)

  • Molecular Formula : C₉HF₁₇O₂.
  • Key Differences :
    • Longer carbon chain (9 carbons) and higher molecular weight (464.08 g/mol).
    • Applications differ: PFNA is used in firefighting foams, while the target compound is tailored for synthetic chemistry .

Fluorinated Esters and Ethers

Methyl 2,2,3,3,4,4-Hexafluorobutanoate (CAS: Not specified)

  • Molecular Formula : C₅H₄F₆O₂.
  • Structural Difference : Ester group replaces the carboxylic acid.
  • Impact : Lower acidity and higher volatility, making it suitable for solvent applications .

Methyl 2,2,3,3,3-Pentafluoropropyl Ether (CAS: 378-16-5)

  • Molecular Formula : C₄H₅F₅O.
  • Structural Difference : Ether linkage instead of a carboxylic acid.
  • Impact : Used as a refrigerant or heat-transfer fluid due to low boiling point (46°C) .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Fluorinated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Atoms pKa Boiling Point (°C) Applications
5,5,6,6,6-Pentafluorohexanoic acid C₆H₅F₅O₂ 212.09 5 ~2.5–3.0 Not reported Pharmaceuticals, surfactants
4,4,5,5,5-Pentafluoropentanoic acid C₅H₃F₅O₂ 178.07 5 ~2.8–3.2 Not reported Surfactants, corrosion inhibitors
Perfluorohexanoic acid (PFHxA) C₆HF₁₁O₂ 314.05 11 ~0.5–1.0 189–191 POPs, industrial coatings
Methyl 2,2,3,3,4,4-hexafluorobutanoate C₅H₄F₆O₂ 210.08 6 N/A 85–87 Solvents, intermediates

Biological Activity

5,5,6,6,6-Pentafluorohexanoic acid (PFHxA) is a perfluoroalkyl acid (PFAA) characterized by its unique fluorinated structure. It has garnered attention due to its presence as a metabolite and degradation product of various fluorotelomer-based substances. Understanding its biological activity is crucial for assessing potential health risks associated with exposure.

  • Chemical Formula : C6H7F5O2
  • Molecular Weight : 202.12 g/mol
  • CAS Number : 12017059

Biological Activity Overview

PFHxA exhibits a range of biological activities and effects on various organisms. Its toxicity and potential health impacts have been the subject of numerous studies, focusing on its carcinogenicity, reproductive toxicity, and endocrine disruption.

Toxicological Profile

  • Carcinogenicity : Current research indicates that PFHxA is not carcinogenic. Studies involving Sprague-Dawley rats showed no significant tumor formation associated with PFHxA exposure at various dosage levels .
  • Reproductive and Developmental Toxicity : PFHxA does not exhibit selective reproductive or developmental toxicity. Data suggest that it does not disrupt endocrine functions significantly .
  • Kidney Effects : The primary concern regarding PFHxA exposure involves potential mild renal effects. Chronic exposure studies indicated histological changes in kidney tissues at high doses, but these effects were generally reversible and occurred at levels much higher than those observed for other perfluorinated compounds like PFOA .

Pharmacokinetics

PFHxA demonstrates rapid absorption and distribution in biological systems:

  • Absorption : Following administration, PFHxA is quickly absorbed into the bloodstream.
  • Distribution : Studies in rats indicated that PFHxA accumulates in the liver and kidneys, with peak concentrations reached within one hour post-exposure .
  • Elimination : The compound undergoes biphasic elimination; rapid elimination occurs initially, followed by a slower phase where lower concentrations persist in the plasma .

Study 1: Human Exposure Assessment

In a study assessing human exposure to PFHxA through drinking water, researchers found detectable levels of PFHxA in various tissues including the brain and liver. The transplacental transfer efficiency was notably high, indicating potential risks for fetal development .

Study 2: Animal Model Research

Research involving repeated oral dosing in rats demonstrated no significant adverse effects on body weight or general health parameters at lower doses. However, higher doses did correlate with decreased survival rates in female subjects .

Data Summary Table

Study TypeKey FindingsReference
CarcinogenicityNo tumors induced in rat studies ,
Reproductive ToxicityNo significant reproductive effects noted ,
Kidney EffectsMild histological changes at high doses ,
Human ExposureDetected in brain/liver; high transplacental transfer

Q & A

Basic Question: What are the established synthesis pathways for 5,5,6,6,6-Pentafluorohexanoic acid, and what experimental parameters require optimization?

Answer:
The synthesis of fluorinated carboxylic acids like this compound typically involves direct fluorination of precursor alkanes or ketones using agents such as sulfur tetrafluoride (SF₄) or electrochemical fluorination. Key parameters include reaction temperature (optimized between 40–60°C to avoid side reactions), stoichiometric control of fluorinating agents, and inert atmosphere conditions to prevent hydrolysis . Post-synthesis purification via fractional distillation or preparative HPLC is critical to isolate the target compound from polyfluorinated byproducts. Researchers should validate purity using 19F^{19}\text{F} NMR to confirm fluorine substitution patterns .

Basic Question: Which analytical techniques are most effective for characterizing this compound in complex matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal for quantifying trace levels in environmental or biological samples. For structural confirmation, high-resolution 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectroscopy is essential to resolve overlapping signals caused by fluorine’s strong electronegativity. Gas chromatography (GC) paired with flame ionization detection (FID) may be unsuitable due to the compound’s low volatility and thermal instability .

Advanced Question: How can researchers model the environmental persistence and bioaccumulation potential of this compound compared to other perfluoroalkyl acids (PFAAs)?

Answer:
Use quantitative structure-activity relationship (QSAR) models to predict log KowK_{ow} (octanol-water partition coefficient) and bioconcentration factors (BCFs). Compare data with homologs like perfluorohexanoic acid (PFHxA, CAS 307-24-4) to assess chain-length dependencies. Field studies should employ passive samplers in water and soil, followed by LC-MS/MS analysis. Note that shorter-chain PFAAs like PFHxA exhibit lower bioaccumulation than longer-chain analogs, but substituent positioning (e.g., terminal vs. internal fluorination) may alter toxicity pathways .

Advanced Question: How should researchers resolve contradictory data on the compound’s reactivity under acidic vs. alkaline conditions?

Answer:
Contradictions may arise from differences in solvent systems or competing hydrolysis pathways. Design controlled experiments using buffered aqueous solutions (pH 2–12) and monitor degradation via time-resolved 19F^{19}\text{F} NMR. Apply kinetic modeling (e.g., pseudo-first-order rate constants) to quantify stability. For mechanistic insights, employ density functional theory (DFT) calculations to evaluate the energy barriers for defluorination or decarboxylation reactions under varying pH conditions .

Advanced Question: What methodologies are recommended for studying the compound’s interaction with biological membranes or protein targets?

Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with serum albumin or transmembrane receptors. Molecular dynamics (MD) simulations can map fluorine’s hydrophobic interactions with lipid bilayers. For in vitro toxicity assays, employ fluorescent probes (e.g., lactate dehydrogenase leakage) to assess membrane integrity in cell cultures exposed to sub-micromolar concentrations .

Advanced Question: How can experimental designs account for the compound’s thermal instability during catalytic applications?

Answer:
Optimize reaction conditions using differential scanning calorimetry (DSC) to identify decomposition thresholds. For catalytic studies (e.g., esterification), employ low-temperature (<100°C) batch reactors with real-time Fourier-transform infrared (FTIR) monitoring of carbonyl intermediates. Compare turnover frequencies (TOFs) with non-fluorinated analogs to isolate steric/electronic effects of fluorine substitution .

Advanced Question: What protocols ensure reproducibility in toxicity studies involving this compound?

Answer:
Adhere to OECD Test Guidelines (e.g., TG 211 for Daphnia magna acute toxicity). Use certified reference materials (CRMs) to calibrate dosing solutions. Include positive controls (e.g., perfluorooctanoic acid, PFOA) and negative controls (fluorine-free analogs) to validate assay sensitivity. Report results with detailed metadata, including solvent type (e.g., DMSO vs. aqueous) and exposure duration, to enable cross-study comparisons .

Properties

IUPAC Name

5,5,6,6,6-pentafluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNQZVLVFCPHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475885
Record name 5,5,6,6,6-Pentafluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148043-70-3
Record name 5,5,6,6,6-Pentafluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (350 ml) was slowly added dropwise to 5,5,6,6,6-pentafluorohexanecarbonitrile (108 g, 577.20 mmol) at 0° C., and the resulting mixture was stirred for 3 hours at room temperature. Water (350 ml) was slowly added dropwise to this mixture at 0° C., followed by heating under reflux for 12 hours. After cooling to room temperature, water was added to the reaction mixture, which was then extracted three times with dichloromethane. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 5,5,6,6,6-pentafluorohexanoic acid (95.8 g, Yield 85%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,5,6,6,6-Pentafluorohexanoic acid
5,5,6,6,6-Pentafluorohexanoic acid
5,5,6,6,6-Pentafluorohexanoic acid
5,5,6,6,6-Pentafluorohexanoic acid
5,5,6,6,6-Pentafluorohexanoic acid
5,5,6,6,6-Pentafluorohexanoic acid

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